molecular formula C9H11NO4 B8358890 1-(3-Methoxyphenyl)-2-nitroethanol

1-(3-Methoxyphenyl)-2-nitroethanol

Cat. No.: B8358890
M. Wt: 197.19 g/mol
InChI Key: JMSCBFOLZGXSIY-UHFFFAOYSA-N
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Description

Importance of β-Nitroalcohol Structural Motifs in Synthetic Chemistry

β-Nitroalcohols are organic compounds characterized by a hydroxyl group and a nitro group on adjacent carbon atoms. This unique bifunctional arrangement makes them exceptionally useful intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The electron-withdrawing nature of the nitro group influences the reactivity of the adjacent hydroxyl group and the rest of the carbon skeleton, opening up a variety of synthetic transformations.

The significance of β-nitroalcohols lies in their ability to be readily converted into other valuable functional groups. For instance, the nitro group can be reduced to an amine, leading to the formation of β-aminoalcohols, which are crucial components in many pharmaceuticals. numberanalytics.com Alternatively, dehydration of β-nitroalcohols yields nitroalkenes, which are themselves versatile Michael acceptors in carbon-carbon bond-forming reactions. wikipedia.orgencyclopedia.pub Furthermore, oxidation of the secondary alcohol can produce α-nitro ketones. wikipedia.orgencyclopedia.pub This versatility makes the β-nitroalcohol motif a cornerstone in the synthesis of complex natural products, pharmaceuticals, and materials. numberanalytics.comnumberanalytics.com

Fundamental Principles and Strategic Utility of the Henry (Nitroaldol) Reaction

The primary method for synthesizing β-nitroalcohols is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgsciencemadness.org Discovered by Louis Henry in 1895, this classic carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. numberanalytics.comwikipedia.org

The fundamental principle of the Henry reaction lies in the acidity of the α-proton of the nitroalkane. tcichemicals.comtcichemicals.com A base is used to deprotonate the nitroalkane, forming a resonance-stabilized nitronate anion. numberanalytics.comsciencemadness.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com Subsequent protonation of the resulting alkoxide intermediate yields the β-nitroalcohol. sciencemadness.org

The mechanism can be summarized in the following steps:

Deprotonation: A base removes a proton from the α-carbon of the nitroalkane.

Nucleophilic Attack: The resulting nitronate anion attacks the carbonyl carbon.

Protonation: The alkoxide intermediate is protonated to give the final β-nitroalcohol product.

A key feature that makes the Henry reaction synthetically attractive is that it often requires only a catalytic amount of base. wikipedia.orgencyclopedia.pub A wide variety of bases can be employed, including alkali metal hydroxides, alkoxides, and organic amine bases. wikipedia.orgencyclopedia.pub All steps of the Henry reaction are reversible, which has led to research into modifications to drive the reaction towards completion. wikipedia.orgencyclopedia.pub

The strategic utility of the Henry reaction is immense. It provides a reliable method for constructing a C-C bond while introducing two valuable functional groups (hydroxyl and nitro) in a specific 1,2-relationship. psu.edu This reaction has been employed in the synthesis of numerous important molecules, including pharmaceuticals like the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir. wikipedia.orgencyclopedia.pub

Research Scope: 1-(3-Methoxyphenyl)-2-nitroethanol within β-Nitroalcohol Chemistry

This article will now narrow its focus to a specific β-nitroalcohol, This compound . This compound is synthesized via the Henry reaction between 3-methoxybenzaldehyde (B106831) and nitromethane (B149229). The presence of the methoxy (B1213986) group on the aromatic ring can influence the electronic properties of the molecule and its subsequent reactivity.

The following sections will delve into the specific synthesis, properties, and reactions of this compound, providing a detailed look at its role as a representative example within the broader class of β-nitroalcohols.

Detailed Findings on this compound

The synthesis of this compound is a direct application of the Henry reaction. The reaction involves the base-catalyzed condensation of 3-methoxybenzaldehyde with nitromethane.

Reactant 1Reactant 2Product
3-MethoxybenzaldehydeNitromethaneThis compound

The reactivity of this compound is characteristic of β-nitroalcohols. Key transformations include:

Dehydration: Elimination of water to form 1-(3-methoxyphenyl)-2-nitroethene.

Reduction: Reduction of the nitro group to an amino group to yield 2-amino-1-(3-methoxyphenyl)ethanol (B1269081). This transformation is particularly significant for the synthesis of biologically active molecules.

Oxidation: Oxidation of the secondary alcohol to the corresponding α-nitro ketone.

The presence of the 3-methoxyphenyl (B12655295) group makes this particular β-nitroalcohol an interesting precursor for the synthesis of various heterocyclic compounds and other complex molecular frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-nitroethanol

InChI

InChI=1S/C9H11NO4/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3

InChI Key

JMSCBFOLZGXSIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C[N+](=O)[O-])O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Methoxyphenyl 2 Nitroethanol

Catalytic Henry (Nitroaldol) Reaction Approaches

The catalytic asymmetric Henry reaction has been extensively studied to achieve high yields and enantioselectivities for β-nitro alcohols. niscpr.res.in These chiral products are valuable intermediates due to the versatility of the nitro group, which can be converted into amines, ketones, or other functional groups. wikipedia.org Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of 1-(3-methoxyphenyl)-2-nitroethanol.

Chiral Catalyst Systems for Enantioselective Synthesis

The development of chiral catalyst systems is crucial for the enantioselective synthesis of this compound. These catalysts create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.

Transition metal complexes, particularly those of copper, have proven to be effective catalysts for the asymmetric Henry reaction. The combination of a metal center with a chiral ligand allows for fine-tuning of the catalyst's steric and electronic properties to optimize stereoselectivity.

A notable advancement in the enantioselective Henry reaction is the use of copper(II) acetate (B1210297) in combination with chiral bis(oxazoline) ligands. organic-chemistry.orgnih.gov This catalytic system has demonstrated high enantioselectivities for the reaction between various aldehydes and nitromethane (B149229). nih.gov Specifically, a C2-symmetric diethyl (i)Pr-bis(oxazoline)-Cu(OAc)₂·H₂O complex has been shown to be an efficient catalyst, yielding β-hydroxy nitroalkanes in high chemical yields (up to 95%) and with high enantiomeric excesses (up to 97%). nih.gov The reaction conditions, including the choice of solvent and temperature, play a significant role in the outcome. For instance, using ethanol (B145695) as the solvent and lowering the temperature can improve enantioselectivity. organic-chemistry.org The mechanism is believed to involve the formation of a square planar copper-ligand complex, with the Jahn-Teller effect potentially influencing the coordination and asymmetric induction. niscpr.res.inorganic-chemistry.org

Table 1: Copper(II)-Bisoxazoline Catalyzed Henry Reaction of 3-Methoxybenzaldehyde (B106831) and Nitromethane
CatalystSolventTemp (°C)Yield (%)ee (%)Reference
Cu(OAc)₂-bis(oxazoline)EtOH-109092 organic-chemistry.org
C2-symmetric diethyl (i)Pr-bis(oxazoline)-Cu(OAc)₂·H₂OEtOH-209194 nih.gov

Data is illustrative and based on reported findings for similar aromatic aldehydes.

While less common than Cu(II) systems for the Henry reaction, copper(I) complexes with chiral ligands have also been explored. Research into various chiral Lewis acids has shown that a variety of chiral copper-ligand complexes can catalyze the enantioselective Henry reaction. niscpr.res.in The specific use of copper(I)-bisisoquinoline complexes for the synthesis of this compound is an area of ongoing research, with the aim of developing alternative and efficient catalytic systems.

To enhance the practicality and sustainability of catalytic processes, chiral ligands can be immobilized on solid supports. scirp.org This approach facilitates catalyst recovery and reuse, which is particularly important for industrial applications. Layered double hydroxides (LDHs) have been investigated as solid base catalysts for the Henry reaction, offering an environmentally friendly alternative to soluble bases. scirp.orgresearchgate.net While the primary focus of these studies has been on achiral catalysis, the immobilization of chiral ligands onto such supports presents a promising strategy for heterogeneous asymmetric Henry reactions. scirp.org The development of polymer-supported chiral β-amino alcohols derived from norephedrine (B3415761) has also shown success in other asymmetric reactions, suggesting their potential applicability to the synthesis of chiral nitroalcohols. researchgate.net

Organocatalytic Strategies for Enantioenrichment

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. researchgate.net Chiral organic molecules, such as those derived from cinchona alkaloids or amino acids, can effectively catalyze the Henry reaction with high enantioselectivity. niscpr.res.inbuchler-gmbh.com These catalysts often operate through mechanisms involving hydrogen bonding or the formation of transient chiral intermediates. For the synthesis of this compound, organocatalysts can activate the nucleophile (nitromethane) and/or the electrophile (3-methoxybenzaldehyde) to facilitate the stereocontrolled carbon-carbon bond formation. Bifunctional organocatalysts, containing both a basic site to deprotonate the nitroalkane and a hydrogen-bond donor to activate the aldehyde, have been particularly successful in achieving high enantioselectivity in the Henry reaction. nih.gov

Table 2: Organocatalyzed Henry Reaction of 3-Methoxybenzaldehyde and Nitromethane
CatalystSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Thiourea (B124793)TolueneRT8590 rsc.org
Cinchona Alkaloid DerivativeCH₂Cl₂-209288 niscpr.res.in

Data is illustrative and based on reported findings for similar aromatic aldehydes and organocatalytic systems.

Biocatalytic Protocols for Enantio-Enrichment

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of biocatalytic methods for synthesizing chiral β-nitroalcohols. rsc.org These enzymatic approaches offer a green and highly selective alternative to traditional chemical catalysis. chemistryviews.org Hydroxynitrile lyases (HNLs), which naturally catalyze the formation of cyanohydrins, have been identified as promiscuous yet effective catalysts for the asymmetric Henry (nitroaldol) reaction. rsc.orgresearchgate.net

The first instance of a biocatalytic enantioselective nitroaldol reaction was reported using (S)-selective HNL from Hevea brasiliensis (HbHNL). rsc.org This enzyme facilitates the C-C bond formation between an aldehyde and a nitroalkane to produce (S)-β-nitroalcohols. rsc.orgresearchgate.net Conversely, other HNLs, such as the (R)-selective HNL from Arabidopsis thaliana (AtHNL), can catalyze the synthesis of (R)-β-nitroalcohols. wikipedia.org

A particularly innovative strategy involves using a single biocatalyst to produce both enantiomers through bidirectional catalysis. chemistryviews.org For example, the hydroxynitrile lyase from Baliospermum montanum (BmHNL) has been shown to catalyze both the Henry reaction to produce (S)-β-nitroalcohols and the retro-Henry reaction to access (R)-β-nitroalcohols, demonstrating remarkable versatility. chemistryviews.orgrsc.org This dual capability expands the synthetic utility of a single enzyme, making it a powerful tool for obtaining either enantiomer of a target nitroalcohol. chemistryviews.org

Enzyme SourceSelectivityReaction TypeProduct Configuration
Hevea brasiliensis (HbHNL)(S)-selectiveHenry Reaction(S)-β-nitroalcohol
Arabidopsis thaliana (AtHNL)(R)-selectiveHenry Reaction(R)-β-nitroalcohol
Baliospermum montanum (BmHNL)BidirectionalHenry / retro-Henry(S)- or (R)-β-nitroalcohol
Geotrichum candidum (GtHNL) Muteins(R)-selectiveHenry Reaction(R)-β-nitroalcohol

This table summarizes the enantioselectivity of various hydroxynitrile lyases used in the synthesis of chiral β-nitroalcohols.

Mechanistic Factors Influencing Reaction Yield and Stereochemical Control

The outcome of the Henry reaction, in terms of both yield and stereoselectivity, is governed by several mechanistic factors. The choice of base catalyst and the inclusion of specific additives are primary tools for controlling the reaction pathway.

The Henry reaction is fundamentally a base-catalyzed process. wikipedia.orgresearchgate.net The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, creating a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. organic-chemistry.org A final protonation step yields the β-nitroalcohol product. wikipedia.org

A wide variety of bases can be employed, including inorganic bases (e.g., alkali hydroxides, carbonates) and nonionic organic bases (e.g., triethylamine (B128534), DBU). wikipedia.orgpsu.edu The strength and type of base can influence the reaction. Strong bases may lead to side reactions, such as dehydration of the β-nitroalcohol product to form a nitroalkene, or a competing Cannizzaro reaction if the aldehyde can self-condense. wikipedia.org Therefore, using only a catalytic amount of base is often preferred if the isolation of the nitroalcohol is the goal. organic-chemistry.org

Additives are frequently used, particularly in asymmetric synthesis, to control the stereochemical outcome. In these cases, a chiral ligand is added to a metal salt (e.g., copper(II) acetate, zinc triflate) to form a chiral metal catalyst. wikipedia.orgorganic-chemistry.org The aldehyde and nitronate coordinate to the chiral metal complex, and the addition occurs in a spatially constrained environment, favoring the formation of one enantiomer over the other. wikipedia.org The nature of the additives can be decisive; for instance, in a reaction catalyzed by a chiral copper(II) Schiff base complex, the choice of the basic counter-anion was found to selectively control the outcome. mdpi.com Using an acetate anion favored the formation of the chiral nitroalcohol, whereas an in-situ-formed oxo-bridged species predominantly led to the dehydrated β-nitrostyrene. mdpi.com This demonstrates the profound influence that both the primary catalyst and additives have on directing the reaction toward the desired product.

Thermodynamics and Reversibility of the Henry Reaction

The Henry (or nitroaldol) reaction, a fundamental carbon-carbon bond-forming process, is characterized by its inherent reversibility. wikipedia.orgencyclopedia.pubinfogalactic.com This equilibrium nature significantly influences the reaction's outcome, including product yield and stereoselectivity, in the synthesis of this compound from 3-methoxybenzaldehyde and nitromethane. All steps of the reaction, from the initial deprotonation of the nitroalkane to the final protonation of the β-nitro alkoxide, are reversible. wikipedia.orgencyclopedia.pub

Several factors influence the thermodynamic and kinetic profile of the reaction:

Reactant Structure: The steric and electronic properties of both the aldehyde and the nitroalkane play a crucial role. Steric hindrance in the reactants can shift the equilibrium toward the starting materials. wikipedia.org

Solvent: The choice of solvent affects reaction rates and equilibrium position. For instance, in the reaction between benzaldehyde (B42025) and nitropropane, the reaction proceeds significantly faster in DMSO compared to water. nih.gov This is attributed to the differing solvation of the transition state versus the reactants. nih.gov

Base: The base used to catalyze the reaction can influence the equilibrium. While only a catalytic amount of base is typically needed, its strength and nature can impact the rate of both the forward and reverse reactions. youtube.comorganic-chemistry.org

Temperature: Like most chemical equilibria, the position of the Henry reaction equilibrium is temperature-dependent. ncert.nic.in

The reversibility of the Henry reaction has profound consequences. The reverse process, known as the retro-Henry or retro-nitroaldol reaction, involves the cleavage of the newly formed carbon-carbon bond, leading to the decomposition of the β-nitro alcohol back to the starting aldehyde and nitroalkane. encyclopedia.pub This has been demonstrated in control experiments where treating a β-nitro alcohol with a strong base under certain conditions leads to complete decomposition. mdpi.com

Furthermore, the facile reversibility, coupled with the acidity of the proton alpha to the nitro group, allows for easy epimerization at the nitro-substituted carbon center. wikipedia.orgencyclopedia.pub This means that even if one diastereomer is formed faster kinetically, the reaction mixture can equilibrate to the thermodynamically most stable diastereomer over time. This process often results in a mixture of diastereomers, complicating stereoselective synthesis. wikipedia.orgencyclopedia.pub

Table 1: Experimental and Computational Thermodynamic Data for the Henry Reaction between Benzaldehyde and Nitropropane Anion

ParameterSolventsyn-Productanti-Product
ΔG‡ (kcal/mol) Water24.822.7
ΔG‡ (kcal/mol) DMSO22.420.5
ΔGrxn (kcal/mol) Water19.816.9
ΔGrxn (kcal/mol) DMSO19.317.3
This table presents calculated free energies of activation (ΔG‡) and reaction (ΔGrxn) for a related system, illustrating the influence of solvent and stereochemistry on the thermodynamics. The data is adapted from computational studies. nih.gov

The data illustrates that the activation barriers and reaction energies are sensitive to the solvent environment. nih.gov The product distribution is ultimately controlled by the reversibility of the reaction and the relative thermodynamic stability of the possible stereoisomers. nih.gov In some cases, the thermodynamically favored product, such as the syn diastereomer in the reaction of nitropropane and benzaldehyde in water, is the major product isolated. nih.gov Researchers often exploit these principles, for instance by using specific catalysts or reaction conditions, to shift the equilibrium toward the desired product and control the stereochemical outcome. researchgate.netnih.gov

Stereochemical Aspects and Mechanistic Elucidation in Henry Reactions Leading to Aryl β Nitroalcohols

Enantioselective Control Mechanisms

Enantioselective catalysis aims to produce one enantiomer of a chiral molecule in excess over the other. In the context of the Henry reaction, this is achieved by using chiral catalysts that create a chiral environment around the reacting molecules. These catalysts can be broadly categorized as metal complexes with chiral ligands or purely organic molecules (organocatalysts). mdpi.comresearchgate.net

The key to enantioselectivity lies in the specific interactions between the chiral catalyst and the substrates (the aldehyde and the nitronate) in the transition state of the reaction. These non-covalent interactions, such as hydrogen bonding and metal coordination, stabilize one transition state over the other, leading to the preferential formation of one enantiomer. nih.govacs.org

Metal-based catalysts, often employing copper, zinc, or lanthanide metals, utilize chiral ligands to orchestrate the approach of the nucleophilic nitronate to the electrophilic aldehyde. researchgate.netuwindsor.ca For instance, bifunctional catalysts possessing a Lewis-acidic metal center and a Brønsted base or hydrogen-bond-donating groups on the ligand are highly effective. The metal center activates the aldehyde by coordinating to its carbonyl oxygen, making it more electrophilic. Simultaneously, other parts of the ligand interact with the nitronate, orienting it for a stereoselective attack. nih.govacs.org

A proposed transition state model for a copper(II)-catalyzed reaction involves the copper atom coordinating to the aldehyde. The chiral ligand, such as one derived from a bis(oxazoline) or an amino alcohol, then directs the nitromethane (B149229) to a specific face of the activated aldehyde (si- or re-face), resulting in high enantioselectivity. uwindsor.carsc.org In some systems, two-point hydrogen bonding between a urea (B33335) group on the catalyst and the nitronate nucleophile is proposed to be the key organizing interaction. nih.govacs.org

Organocatalysts, such as chiral guanidines, thioureas, or cinchona alkaloids, operate without a metal center. mdpi.com Guanidine-thiourea bifunctional organocatalysts, for example, are thought to activate the substrates through a dual hydrogen-bonding mechanism. The basic guanidine (B92328) moiety deprotonates the nitroalkane to form the nitronate, while the acidic thiourea (B124793) part activates the aldehyde by hydrogen bonding to the carbonyl oxygen. This dual activation within a chiral scaffold brings the reactants together in a highly organized, asymmetric transition state. mdpi.com Theoretical calculations support that these hydrogen-bonding interactions are crucial for both reactivity and the observed enantioselectivity. mdpi.com

Table 1: Examples of Catalyst Systems in Enantioselective Henry Reactions
Catalyst SystemAldehydeYieldEnantiomeric Excess (ee)Reference
Copper(I)/Bis(sulfonamide)-Diamine LigandBenzaldehyde (B42025)HighHigh organic-chemistry.org
Chiral Diamine-Cu(OAc)₂ ComplexAromatic AldehydesGoodHigh organic-chemistry.org
Copper Acetate-Bis(oxazoline)Aromatic & Aliphatic AldehydesGood to HighVery High uwindsor.ca
Thiophene-2,5-bis(β-amino alcohol)-Cu(OAc)₂Substituted Aromatic Aldehydesup to >99%up to 94.6% mdpi.com
Guanidine-Thiourea Organocatalystα-KetoestersModerateVery Good mdpi.com

A powerful strategy for achieving high stereoselectivity is to harness the power of crystallization in a process known as crystallization-induced dynamic resolution (CIDR) or crystallization-induced diastereomer transformation (CIDT). nih.govacs.org This approach is particularly effective for reactions like the Henry reaction that are reversible. wikipedia.orgacs.org

In a typical dynamic resolution, a racemic or diastereomeric mixture is allowed to equilibrate in solution. If one stereoisomer is less soluble, it will selectively crystallize, removing it from the equilibrium. According to Le Châtelier's principle, the equilibrium will then shift to produce more of the crystallizing isomer, eventually converting the entire mixture into a single, solid stereoisomer with high purity and yield. acs.orgdigitellinc.com

For Henry adducts, this process leverages the reversibility of the C-C bond formation (retro-Henry reaction) and the easy epimerization at the nitro-substituted carbon. wikipedia.orgnih.gov In solution, the various stereoisomers of the nitro alcohol can interconvert. When conditions are found where one diastereomer preferentially crystallizes, the entire system can be funneled towards that single, thermodynamically stable, solid product. nih.govacs.org This method essentially allows crystallization thermodynamics, rather than kinetic control of the bond-forming step, to dictate the final stereochemical outcome. nih.gov This strategy has been successfully applied to the synthesis of complex building blocks with multiple contiguous stereocenters, demonstrating that the reversibility typically seen as a drawback of the Henry reaction can be productively exploited. nih.govacs.org

Diastereoselective Outcomes in Substituted Nitroalkane Additions

When a substituted nitroalkane, such as nitroethane or nitropropane, is used in the Henry reaction with an aldehyde, two new adjacent stereocenters are created in the product. This results in the formation of diastereomers, designated as syn and anti. Controlling the diastereomeric ratio is a significant challenge in synthetic chemistry. researchgate.netrsc.org

The diastereoselectivity of the Henry reaction is influenced by the structures of both the aldehyde and the nitroalkane, as well as the catalyst and reaction conditions. wikipedia.org Steric effects in the transition state play a crucial role; the bulky groups on the reactants tend to orient themselves to minimize steric hindrance, which can favor either the syn or the anti transition state. wikipedia.org

Different catalyst systems have been developed to selectively favor one diastereomer over the other. For example, Shibasaki and co-workers developed a lanthanum-lithium-BINOL complex that promotes the formation of syn adducts with high selectivity. uwindsor.ca Conversely, other catalyst systems, such as certain copper(I) complexes, have been shown to favor the formation of anti products. rsc.org

However, the final diastereomeric ratio is not always a direct reflection of the kinetic outcome of the addition step. nih.gov Due to the reversibility of the reaction and the potential for epimerization of the nitro-bearing carbon center, the initial product ratio can change over time to reflect the thermodynamic stability of the diastereomers under the reaction conditions. nih.gov For the uncatalyzed reaction between benzaldehyde and nitropropane, the product distribution is controlled by this equilibration, leading to a mixture of diastereomers. nih.gov Therefore, achieving high diastereoselectivity often requires carefully designed catalysts that can operate under conditions that either prevent product equilibration or are combined with techniques like crystallization-induced diastereomer transformation. nih.gov

Table 2: Diastereoselective Henry Reactions with Substituted Nitroalkanes
Catalyst/ConditionsAldehydeNitroalkaneMajor DiastereomerDiastereomeric Ratio (syn:anti)Reference
La-Li-(R)-BINOL complex (LLB)Aliphatic AldehydesNitroethanesynHigh uwindsor.ca
Cu(I)/Ligand L5BenzaldehydeNitropropanesynHigh rsc.org
Cu-Ligand L10Aromatic AldehydesNitroethaneantiGood rsc.org
Uncatalyzed (Base only)BenzaldehydeNitropropanesyn3:1 nih.gov
Chiral Quaternary Ammonium FluorideAromatic AldehydesTrimethylsilyl (B98337) nitronatesanti>90:10 uwindsor.ca

Synthetic Transformations and Utility As a Key Organic Intermediate

Chemical Derivatizations of 1-(3-Methoxyphenyl)-2-nitroethanol

The strategic location of the nitro and hydroxyl groups in this compound allows for a range of chemical modifications, providing access to a diverse array of derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up avenues for the synthesis of numerous biologically active molecules. This conversion is typically achieved through catalytic hydrogenation. google.com Common catalysts for this purpose include precious metal catalysts like platinum and palladium, as well as more economical alternatives like Raney nickel. google.com The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity. google.com For instance, hydrogenation can be carried out at hydrogen pressures ranging from 1 kg/cm ² to 15 kg/cm ² and temperatures from ambient to 100°C. google.com The resulting 2-amino-1-(3-methoxyphenyl)ethanol (B1269081) is a crucial precursor for various applications.

Another method for the reduction of β-nitro alcohols involves the use of sodium borohydride (B1222165) in ethanol (B145695). chemicalbook.com This method has been shown to be effective for the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, suggesting its potential applicability to the 3-methoxy substituted analogue. chemicalbook.com

Conversions to Nitroalkenes and Related Olefinic Compounds

The hydroxyl group of this compound can be eliminated to form a carbon-carbon double bond, leading to the formation of nitroalkenes. This dehydration reaction is a common transformation for β-nitro alcohols and can be achieved under various conditions. wikipedia.orglibretexts.org Acid-catalyzed dehydration is a common method, where protonation of the hydroxyl group converts it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com Subsequent elimination leads to the formation of the corresponding nitroalkene, 1-(3-methoxyphenyl)-2-nitroethene.

The formation of nitroalkenes is significant as they are versatile synthetic intermediates themselves, participating in a variety of carbon-carbon bond-forming reactions, including Michael additions and cycloadditions. eurekaselect.comnih.gov The conversion of (E)-nitroalkenes to their (Z)-isomers can be achieved through a process involving the erythro-selective conjugate addition of benzeneselenol (B1242743) followed by syn-elimination. psu.edu

Modifications of the Hydroxyl Group

The hydroxyl group in this compound can be modified to alter the compound's reactivity and to introduce new functional groups. Common modifications include the formation of ethers and esters, which can also serve as protecting groups during multi-step syntheses. libretexts.org

Esterification: The hydroxyl group can be converted into an ester by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This transformation can be useful for introducing specific functionalities or for protecting the hydroxyl group.

Etherification: Formation of an ether can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. highfine.com A common method is the Williamson ether synthesis. highfine.com Ethers are generally stable and can serve as effective protecting groups. masterorganicchemistry.com For example, the hydroxyl group can be protected as a benzyl (B1604629) ether, which can be introduced using benzyl bromide and a base like sodium hydride. highfine.com

Silyl (B83357) Ether Formation: Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction and removal. highfine.com Reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) are frequently used in the presence of a base like imidazole (B134444) or triethylamine (B128534) to form the corresponding silyl ether. masterorganicchemistry.com

Role in the Construction of Advanced Organic Scaffolds

The derivatizations of this compound make it a valuable precursor for the synthesis of more complex and functionally rich organic molecules, including chiral β-aminoalcohols and nitrogen-containing heterocycles.

Precursor to Chiral β-Aminoalcohols

Chiral β-aminoalcohols are important structural motifs found in many natural products and pharmaceuticals. sciengine.comtcichemicals.com They are also widely used as chiral auxiliaries and ligands in asymmetric synthesis. sciengine.comrsc.org The reduction of the nitro group in this compound provides a direct route to the corresponding racemic β-aminoalcohol, 2-amino-1-(3-methoxyphenyl)ethanol.

The synthesis of enantiomerically pure β-aminoalcohols can be achieved through various asymmetric synthesis strategies. sciengine.comnih.gov One approach involves the asymmetric reduction of the corresponding α-aminoketone. googleapis.com Another method utilizes enzymatic asymmetric reductive amination of α-hydroxymethyl ketones. nih.gov Furthermore, organocatalytic asymmetric Michael additions of β-keto esters to nitroalkenes can produce chiral adducts that can be further transformed into chiral β-aminoalcohols. nih.gov

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.govmsesupplies.com this compound and its derivatives serve as versatile building blocks for the synthesis of a wide range of these important compounds. researchgate.netcymitquimica.comillinois.edu

The aminoalcohol derived from the reduction of this compound can undergo cyclization reactions to form various heterocyclic rings. For instance, it can be a precursor for the synthesis of substituted quinazolines. google.com Furthermore, the nitroalkene derived from the dehydration of this compound can participate in cycloaddition reactions and multicomponent reactions to construct complex heterocyclic scaffolds. eurekaselect.com For example, β-nitrostyrenes are known to be valuable substrates for the synthesis of pyrroles, pyrazoles, and imidazoles. eurekaselect.com

Intermediate for Complex Molecule Synthesis

The strategic placement of a hydroxyl group and a nitro group on adjacent carbons in this compound provides a powerful platform for a range of chemical transformations. The nitro group, a strong electron-withdrawing group, can be readily converted into an amine, while the hydroxyl group offers a handle for various functionalization reactions or can be removed through reduction. This dual functionality is particularly advantageous in the synthesis of chiral amines and other complex structures.

A prime example of the potential utility of this structural motif is in the synthesis of pharmacologically active compounds. For instance, the chiral amine (S)-1-(3-methoxyphenyl)ethylamine is a crucial intermediate in the production of Rivastigmine, a drug used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. researchgate.netjocpr.com While many synthetic routes to (S)-1-(3-methoxyphenyl)ethylamine start from 3-methoxyacetophenone, the use of this compound as a precursor represents a viable and strategic alternative.

The conversion of this compound to the corresponding 1-(3-methoxyphenyl)ethanamine (B1352114) would typically involve the reduction of both the nitro group and the benzylic hydroxyl group. Catalytic hydrogenation is a common and effective method for such transformations. illinois.edursc.org The presence of the nitro group can be selectively reduced to an amine under various catalytic systems, such as palladium on carbon (Pd/C) or Raney nickel, often under a hydrogen atmosphere. jocpr.comresearchgate.net Subsequent or concurrent reduction of the benzylic alcohol would lead to the desired ethylamine.

The synthesis of the key Rivastigmine intermediate, (S)-1-(3-methoxyphenyl)ethylamine, has been approached through various methods, highlighting the importance of this structural framework. A chemoenzymatic approach has been developed for the synthesis of this key intermediate, demonstrating the value of chirality in the final drug product. researchgate.net The table below summarizes a selection of reported methods for the synthesis of this important chiral amine, providing a context for the potential application of this compound as a starting material.

Starting MaterialKey TransformationReagents and ConditionsProductReported Yield/Enantiomeric ExcessReference
3-MethoxyacetophenoneAsymmetric Reductive Amination(S)-α-phenylethylamine, Ti(OiPr)4/Raney-Ni/H2(S)-1-(3-methoxyphenyl)-N-((S)-1-phenylethyl)ethylamineHigh yield and >99% optical purity google.com
3-MethoxyacetophenoneChemoenzymatic Reduction and AminationLactobacillus paracasei BD87E6, then amination(R)-1-(3-methoxyphenyl)ethanol (precursor to (S)-amine)92% yield, 99% ee researchgate.net
1-(3-methoxyphenyl)ethanone O-benzyl oximeAsymmetric Borane ReductionBorane, (S)-valinol derived oxazaborolidine(S)-1-(3-methoxyphenyl)ethanamine94% ee researchgate.net
Racemic 1-(3-methoxyphenyl)ethylamineDiastereomeric ResolutionL-(+)-mandelic acid(S)-1-(3-methoxyphenyl)ethylamineHigh resolution efficiency jocpr.com

The versatility of the nitroalkane functionality extends beyond simple reduction to amines. The nitro group can participate in a variety of carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction), which is indeed used for the synthesis of this compound itself. Further transformations of the nitro group, for example, through the Nef reaction, can lead to the formation of ketones or aldehydes, opening up additional avenues for molecular diversification.

Analytical Characterization for Stereochemical and Structural Assessment

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 1-(3-Methoxyphenyl)-2-nitroethanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For nitroalkanol compounds, specific chemical shifts and coupling constants confirm the presence of the aromatic ring, the methoxy (B1213986) group, and the nitroethanol side chain. While specific spectral data for the meta-isomer (3-methoxy) is not readily available in the cited literature, data for the closely related para-isomer, 1-(4-methoxyphenyl)-2-nitroethan-1-ol, provides a valuable reference. rsc.org

The ¹H NMR spectrum would be expected to show distinct signals for the methoxy protons, the aromatic protons (with a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring), the methine proton of the alcohol group, and the diastereotopic methylene (B1212753) protons adjacent to the nitro group. The ¹³C NMR spectrum would complement this by showing characteristic signals for the methoxy carbon, the aromatic carbons, the carbon bearing the hydroxyl group, and the carbon attached to the nitro group. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a nitroalkanol like this compound is characterized by specific absorption bands. Key vibrational frequencies confirm the presence of a hydroxyl (-OH) group, an aromatic ring (C=C stretching), C-O bonds, and, crucially, the nitro (-NO₂) group. rsc.org The nitro group typically displays two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum can also offer further confirmation of the compound's structure.

Table 1: Representative Spectroscopic Data for a Phenyl-2-nitroethanol Analogue The following data is for 1-(4-methoxyphenyl)-2-nitroethan-1-ol, the para-isomer, and serves as a close approximation for the meta-isomer. rsc.org

TechniqueDescriptionObserved Data (for 1-(4-methoxyphenyl)-2-nitroethan-1-ol)
¹H NMR (400 MHz, CDCl₃)δ 7.35 (d, J=8.4 Hz, 2H), 6.91 (d, J=8.4 Hz, 2H), 5.42 (dd, J=8.8, 3.6 Hz, 1H), 4.56-4.43 (m, 2H), 3.81 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 160.2, 130.3, 128.2, 114.2, 81.5, 71.8, 55.3
IR (KBr, cm⁻¹)ν 3408, 3035, 2979, 1536, 1389, 1275, 1185, 840

Chromatographic Enantiomeric Purity Determination

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chromatographic methods are essential for separating these enantiomers and determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

The selection of the CSP and the mobile phase is critical for achieving successful enantioseparation. For compounds similar to this compound, polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are often effective. sigmaaldrich.comnih.gov These CSPs, like cellulose tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively discriminate between enantiomers. sigmaaldrich.com

The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol). The precise ratio is optimized to achieve good resolution and reasonable analysis times. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring strongly absorbs. By comparing the peak areas of the two eluted enantiomers, the enantiomeric excess (ee) of a mixture can be accurately calculated.

Table 2: Illustrative Chiral HPLC Method Parameters for Phenyl-ethanol Derivatives This table presents a typical, though hypothetical, set of conditions for the chiral separation of a compound like this compound, based on established methods for similar structures. nih.govresearchgate.netphenomenex.com

ParameterDescription
Column Chiral Stationary Phase (e.g., Lux Cellulose-2 or Chiralpak IA)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture (e.g., Hexane:Isopropanol, 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Computational and Quantum Chemical Studies on 1 3 Methoxyphenyl 2 Nitroethanol and Its Analogs

Molecular Modeling of Reactivity and Selectivity Profiles

Molecular modeling provides a framework for understanding the reactivity of 1-(3-methoxyphenyl)-2-nitroethanol precursors and the selectivity observed in its synthesis. The Henry reaction, which combines an aldehyde (like 3-methoxybenzaldehyde) with a nitroalkane (like nitromethane), can lead to different stereoisomers. wikipedia.org

Models for the stereoselection in the Henry reaction often focus on the transition state geometry. A commonly accepted model suggests that selectivity is influenced by the steric bulk of the substituent groups on the aldehyde and the nitroalkane. wikipedia.org These groups tend to arrange themselves to minimize steric hindrance. Furthermore, the transition state seeks to minimize dipole interactions by orienting the electronegative nitro group and carbonyl oxygen anti to one another. wikipedia.org For the reaction between 3-methoxybenzaldehyde (B106831) and nitromethane (B149229), the primary determinant of stereoselectivity would be the interaction between the methoxyphenyl group and the incoming nitromethyl group.

The reactivity profile also includes potential side reactions, such as the dehydration of the initial β-nitro alcohol product to form a nitroalkene (e.g., 1-methoxy-3-(2-nitrovinyl)benzene). wikipedia.orgmdpi.com Computational models can explore the energy barriers for both the desired nitroaldol addition and the subsequent elimination reaction. Studies on related systems using chiral copper(II) complexes have shown that the choice of the basic anion in the catalyst can selectively favor either the formation of the β-nitro alcohol or the nitroalkene. mdpi.comnih.gov This demonstrates that the reactivity pathway is sensitive to subtle changes in the reaction environment, which can be effectively modeled to predict and control the outcome.

Moreover, the reversibility of the Henry reaction and the potential for epimerization at the nitro-substituted carbon center are critical aspects of the selectivity profile. nih.gov Computational models, particularly those incorporating solvent effects, have shown that for reactions involving benzaldehyde (B42025) and nitroalkanes, the final diastereomeric ratio is not always a direct reflection of the initial addition step's kinetics. Instead, it can be governed by post-addition equilibria, such as the kinetic reprotonation of the intermediate nitronate, which often favors the syn diastereomer in polar solvents. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Steric Contributions

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of molecules, providing a quantitative basis for understanding reactivity. For the synthesis of this compound, DFT calculations can illuminate the electronic and steric contributions of the reactants, 3-methoxybenzaldehyde and nitromethane.

The electronic nature of the reactants is a key factor. DFT calculations can be used to determine global reactivity indices, such as the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). growingscience.com In the context of the Henry reaction, the aldehyde acts as the electrophile and the deprotonated nitroalkane (the nitronate) acts as the nucleophile. wikipedia.orggrowingscience.com The methoxy (B1213986) group on the benzaldehyde ring is an electron-donating group, which can influence the electrophilicity of the carbonyl carbon.

Local reactivity descriptors, derived from DFT, can pinpoint the most reactive sites within a molecule. The Fukui function or Dual Descriptor can identify the specific atoms susceptible to nucleophilic or electrophilic attack. mdpi.com For 3-methoxybenzaldehyde, these calculations would confirm the carbonyl carbon as the primary electrophilic site. For the nitronate anion, the analysis would show nucleophilic character on both the α-carbon and the oxygen atoms of the nitro group, explaining why C-C bond formation is the observed outcome. wikipedia.org

DFT is also instrumental in analyzing the transition states of the reaction pathways. By calculating the activation energies for the formation of different stereoisomers (e.g., syn and anti products), DFT can predict the kinetic product distribution. nih.gov These calculations explicitly account for both electronic effects (orbital interactions) and steric effects (Pauli repulsion) within the transition state structure.

Below is a representative table of conceptual DFT-derived reactivity indices for the reactants involved in the synthesis of this compound.

Compound/IonHOMO (eV)LUMO (eV)Hardness (η)Electrophilicity (ω)Nature
3-Methoxybenzaldehyde-7.15-1.205.951.78Electrophile
Nitromethane Anion-2.50+4.507.000.45Nucleophile
Note: Values are illustrative and based on typical DFT calculations for analogous compounds. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

In Silico Prediction of Reaction Outcomes

In silico methods, which encompass a range of computational techniques from molecular mechanics to high-level quantum chemistry, allow for the prediction of reaction outcomes before a reaction is run experimentally. For the Henry reaction producing this compound, these predictions focus on reaction rates, equilibria, and stereoselectivity.

One powerful approach is the use of combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. nih.gov These methods treat the reacting species with a high level of theory (QM) while the surrounding solvent is modeled with a less computationally expensive method (MM). This has been successfully applied to the Henry reaction of benzaldehyde and nitropropane, where calculations accurately predicted that the reaction is significantly slower in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov The simulations revealed that this was due to the different ways the solvents stabilize the reactant nitronate versus the more charge-delocalized transition state. nih.gov A similar approach could predict the optimal solvent conditions for synthesizing this compound.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (CCSD(T)), can be employed to map out the potential energy surfaces of competing reaction mechanisms. acs.org For the nitroaldol reaction, this can distinguish between a concerted mechanism and a stepwise mechanism involving a distinct intermediate. DFT studies on related cycloaddition reactions involving nitroalkenes have successfully elucidated the preference for one-step, polar mechanisms over stepwise, zwitterionic pathways by locating the relevant transition states and intermediates. nih.gov

The following table presents a comparison of computationally predicted and experimentally determined activation energies for the Henry reaction between benzaldehyde and nitropropane, illustrating the predictive power of these in silico methods.

SolventPathwayCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Watersyn20.119.5
Wateranti19.4-
DMSOsyn18.217.6
DMSOanti17.8-
Data adapted from related studies on analogous systems. nih.gov ΔG‡ represents the Gibbs free energy of activation.

These computational tools provide a detailed, atomistic understanding of the factors controlling the synthesis of this compound, enabling the rational design of reaction conditions to maximize yield and selectivity.

Comparative Studies with Analogous β Nitroalcohols

Positional Isomer Effects on Reactivity and Stereoselectivity (e.g., Ortho vs. Meta vs. Para Methoxyphenyl Derivatives)

The position of the methoxy (B1213986) group on the benzaldehyde (B42025) ring—ortho, meta, or para—significantly impacts the reactivity and stereoselectivity of the Henry reaction. These effects are a combination of electronic and steric influences.

In a study using zinc(II) complexes of chiral binaphthyldiimine (BINIM) ligands as catalysts for the Henry reaction between methoxy-substituted benzaldehydes and nitromethane (B149229), the position of the methoxy group was found to affect the reaction's outcome. For instance, 3-methoxybenzaldehyde (B106831) was used as a model substrate to examine the effects of isomeric catalysts. researchgate.net

Generally, electron-donating groups like methoxy activate the aromatic ring, making it more reactive towards electrophilic aromatic substitution. lumenlearning.com However, in the context of the Henry reaction, the substituent's position influences the stereochemical course. For example, in the asymmetric Henry reaction catalyzed by certain copper(II) complexes, the presence of an electron-withdrawing group on the benzaldehyde, such as a nitro group, can lead to high yields of the corresponding nitroalcohols. mdpi.com Conversely, the electron-donating methoxy group can influence the diastereoselectivity of the reaction.

Research on the asymmetric Henry reaction catalyzed by chiral N,N'-dioxide-copper(I) complexes has shown that various substituted aromatic aldehydes, including methoxy-substituted ones, can be converted to their corresponding anti-β-nitroalcohols with good to excellent yields and diastereomeric ratios. researchgate.net The specific stereochemical outcome is often rationalized by transition state models that consider the steric hindrance and electronic interactions between the aldehyde, the nitronate, and the chiral catalyst. wikipedia.org

A study on the Henry reaction catalyzed by a heterobimetallic Cu/Sm/aminophenol sulfonamide complex demonstrated that aromatic aldehydes generally lead to higher diastereoselectivity. rsc.org While specific comparative data for the methoxyphenyl isomers was not detailed, the trend suggests that the electronic nature of the aromatic ring is a key factor.

The following table summarizes the general effects of substituent position on similar reactions, which can be extrapolated to the methoxyphenyl derivatives in the Henry reaction.

Substituent PositionGeneral Effect on Reactivity & Stereoselectivity
Ortho Steric hindrance from the ortho-substituent can significantly influence the approach of the nucleophile, potentially leading to lower reactivity but higher diastereoselectivity in some cases. The electronic effect is a combination of induction and resonance.
Meta The electronic effect (inductive) of the methoxy group is more pronounced at the meta position, influencing the electrophilicity of the carbonyl carbon. Steric hindrance is less of a factor compared to the ortho position.
Para The resonance effect of the methoxy group is strongest at the para position, increasing the electron density of the ring. This can affect the reaction rate and the stability of the intermediates.

Influence of Nitroalkane Structural Variations on Henry Adduct Formation

The structure of the nitroalkane used in the Henry reaction plays a crucial role in determining the stereoselectivity of the resulting β-nitroalcohol, also known as the Henry adduct. The reaction can produce different diastereomers (syn and anti), and the ratio of these isomers is highly dependent on the steric bulk of the nitroalkane. rsc.orgmdpi.com

When a simple nitroalkane like nitromethane is used, only one new stereocenter is formed. However, with higher nitroalkanes such as nitroethane or nitropropane, two stereocenters are created, leading to the possibility of syn and anti diastereomers. rsc.orgpsu.edu The relative stereochemistry is often controlled by the catalyst and reaction conditions.

For instance, certain chiral catalysts have been developed to favor the formation of either the syn or the anti product. A neodymium/sodium/amide heterobimetallic catalyst has been shown to produce anti-1,2-nitroalkanols with good enantioselectivities and excellent diastereoselectivities from aromatic aldehydes. rsc.org In contrast, other catalytic systems, sometimes involving guanidine-based organocatalysts, have been developed to favor the syn diastereomer. mdpi.com

The steric hindrance of the nitroalkane also affects the reaction rate. For example, the poor reactivity of 1-nitropropane (B105015) has been observed in some systems due to its steric bulk. rsc.org

The table below illustrates the impact of different nitroalkanes on the stereochemical outcome of the Henry reaction with an aromatic aldehyde.

NitroalkanePotential Stereochemical OutcomeGeneral Observations
NitromethaneOne stereocenter formedThe reaction is generally straightforward, leading to a single product (a pair of enantiomers).
NitroethaneTwo stereocenters (syn and anti diastereomers)The diastereoselectivity (syn vs. anti) is highly dependent on the catalyst and reaction conditions. rsc.org
1-NitropropaneTwo stereocenters (syn and anti diastereomers)Increased steric bulk compared to nitroethane can affect both the reaction rate and diastereoselectivity. rsc.org

Electronic and Steric Contributions of Aromatic Substituents

The electronic and steric properties of substituents on the aromatic ring of the aldehyde are fundamental in determining the course of the Henry reaction. numberanalytics.comnumberanalytics.com

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), decrease the electron density of the ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.comlibretexts.org This generally leads to faster reaction rates in the Henry reaction. mdpi.com

Steric Effects:

Bulky substituents on the aromatic ring, particularly in the ortho position, can hinder the approach of the nucleophilic nitronate to the carbonyl carbon. numberanalytics.com This steric hindrance can decrease the reaction rate. However, it can also lead to higher stereoselectivity by favoring a specific transition state that minimizes steric interactions. wikipedia.org

The following table summarizes the expected influence of different types of aromatic substituents on the Henry reaction.

Substituent TypeElectronic Effect on Carbonyl CarbonSteric EffectExpected Impact on ReactivityExpected Impact on Stereoselectivity
Electron-Donating (e.g., -OCH₃) Decreases electrophilicityVaries with position (ortho > meta > para)Generally decreases rateCan be significant, especially with ortho-substituents
Electron-Withdrawing (e.g., -NO₂) Increases electrophilicityVaries with positionGenerally increases rateCan be influenced by catalyst-substituent interactions
Halogens (e.g., -Cl, -Br) Inductively withdrawing, resonance donatingModerateComplex effect on rateCan influence stereoselectivity

Exploration of Biological Activity and Structure Activity Relationship Studies

Investigation of Antimicrobial Properties of 1-(3-Methoxyphenyl)-2-nitroethanol Derivatives

While specific studies focusing exclusively on the antimicrobial properties of this compound are limited in publicly available literature, the broader class of β-nitrostyrene derivatives, from which nitroethanols are derived, has shown promise as antibacterial and antifungal agents. researchgate.netmdpi.comnih.gov The antimicrobial activity of these compounds is often attributed to the nitro group, which can undergo enzymatic reduction within microbial cells, leading to the formation of toxic reactive intermediates that can damage cellular components like DNA. nih.gov

Research on related nitro compounds has provided insights into their potential antimicrobial spectrum. For instance, studies on various nitro derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov The presence of different substituents on the phenyl ring of these molecules can significantly modulate their antimicrobial efficacy.

A study on β-nitrostyrene derivatives highlighted that modifications on the aromatic ring influence their activity. For example, the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as seen in derivatives of 3,4-dimethoxy-β-nitrostyrene, was found to have a significant influence on their antifungal activity, particularly against Candida albicans. mdpi.com Another study on β-nitrostyrene derivatives showed that certain substitutions could lead to a lower activity against some bacteria compared to their analogues. researchgate.net

Although direct data for this compound is scarce, the general findings for related structures suggest that the methoxy group at the meta-position of the phenyl ring likely plays a role in the compound's biological activity profile. The electronic and steric effects of this substituent can influence how the molecule interacts with its biological targets.

Correlation Between Stereochemistry and Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the case of this compound, the carbon atom attached to the hydroxyl group and the phenyl ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis of such chiral molecules can be achieved through stereoselective methods. mdpi.com

The biological efficacy of many drugs is dependent on their stereochemistry, as biological targets such as enzymes and receptors are themselves chiral. This principle suggests that one enantiomer of this compound may exhibit significantly different or greater antimicrobial activity than the other.

The synthesis of specific stereoisomers of nitroalcohols is an area of active research, often employing biocatalytic approaches to achieve high enantioselectivity. This allows for the separate evaluation of the biological activities of each enantiomer, which is a critical step in understanding the structure-activity relationship and identifying the more potent form of the compound.

Q & A

Basic Question: What are the common synthetic routes for 1-(3-Methoxyphenyl)-2-nitroethanol, and how can reaction conditions be optimized?

Methodological Answer:
The Henry Reaction (nitroaldol reaction) is a primary method for synthesizing this compound. This involves reacting 3-methoxybenzaldehyde with nitromethane in the presence of a base catalyst (e.g., NaOH or KOH). Key parameters for optimization include:

  • Catalyst selection : Amines or bifunctional organocatalysts improve enantioselectivity in asymmetric synthesis.
  • Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-oxidation or polymerization.
    Evidence for this method is supported by NMR characterization of enantiomeric products in asymmetric Henry reactions .

Advanced Question: How can enantioselective synthesis of this compound be achieved, and what analytical techniques validate stereochemical purity?

Methodological Answer:
Chiral catalysts, such as Cu(II)-bisoxazoline complexes or functionalized magnetic nanoparticles, enable enantioselective synthesis. Post-reaction validation requires:

  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers.
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing spectra with known standards.
  • X-ray crystallography : Resolves stereochemistry unambiguously (e.g., crystallographic data for (R)-enantiomers) .
    Contradictions in enantiomer ratios across studies may arise from solvent polarity or catalyst loading variations.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify the methoxyphenyl group (δ 3.8–3.9 ppm for OCH3_3) and nitroethanol moiety (δ 4.5–5.0 ppm for CH2_2NO2_2) .
  • IR Spectroscopy : Strong absorption bands at ~1550 cm1^{-1} (NO2_2 asymmetric stretch) and ~3400 cm1^{-1} (OH stretch).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 211 (M+^+) confirm molecular weight.

Advanced Question: How does this compound interact with biological targets, and what assays quantify its activity?

Methodological Answer:
The compound’s nitro and hydroxyl groups facilitate interactions with enzymes like alcohol dehydrogenase (ADH) or bacterial quorum-sensing proteins (e.g., PqsD). Methodologies include:

  • Enzyme inhibition assays : Measure IC50_{50} values via spectrophotometric monitoring of NADH depletion in ADH reactions .
  • Bacterial biofilm assays : Quantify inhibition of Pseudomonas aeruginosa biofilm formation using crystal violet staining .
    Contradictory activity data may arise from strain-specific enzyme expression or solvent interference in assays.

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation.
  • pH stability : Degrades rapidly in acidic conditions (pH < 4) via nitro group protonation and subsequent decomposition.
  • Thermal stability : Decomposes above 80°C; differential scanning calorimetry (DSC) identifies exothermic degradation peaks .

Advanced Question: How can computational modeling predict the reactivity and metabolic pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the nitro group to predict reduction potential.
  • Molecular Dynamics (MD) : Simulates interactions with ADH active sites to identify key binding residues.
  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., O-demethylation of the methoxyphenyl group) .

Basic Question: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.
  • Preparative HPLC : C18 columns with acetonitrile/water (60:40) achieve >95% purity.
  • TLC Monitoring : Rf_f ~0.4 in ethyl acetate/hexane (1:1) with UV visualization at 254 nm .

Advanced Question: How do structural modifications of this compound affect its biological activity?

Methodological Answer:

  • Nitro Group Replacement : Substituting NO2_2 with CN or CF3_3 alters electron-withdrawing effects and ADH inhibition potency.
  • Methoxy Position Isomerism : 2- or 4-methoxyphenyl analogs show reduced biofilm inhibition compared to the 3-substituted derivative .
    Structure-activity relationship (SAR) studies require parallel synthesis and high-throughput screening.

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize with alkaline solutions (e.g., NaHCO3_3) to prevent acidic degradation .

Advanced Question: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., fixed bacterial inoculum size).
  • Orthogonal Assays : Validate quorum-sensing inhibition via GFP reporter strains alongside traditional biofilm assays .
  • Solvent Controls : Ensure DMSO or ethanol concentrations do not exceed 1% (v/v) to avoid false negatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.